

Quantitative Analysis of Undecylenoyl Glycine in Biological Samples by LC-MS/MS

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Compound of Interest

Compound Name: Undecylenoyl glycine

Cat. No.: B1589814

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Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecylenoyl glycine is a lipoamino acid with growing interest in various fields due to its biological activities, including sebum regulation and antimicrobial properties.[1] Accurate and sensitive quantification of **undecylenoyl glycine** in biological matrices is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological and pathological roles. This document provides a detailed protocol for the quantitative analysis of **undecylenoyl glycine** in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is designed to be robust, specific, and suitable for high-throughput analysis.

Principle

This method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase liquid chromatography for the separation of **undecylenoyl glycine** from endogenous matrix components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. A stable isotope-labeled internal standard is used to ensure high accuracy and precision.

Experimental Protocols

Materials and Reagents

- **Undecylenoyl Glycine** (analytical standard)
- **Undecylenoyl Glycine-d5** (or other suitable stable isotope-labeled internal standard)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic Acid (LC-MS grade)
- Water, ultrapure (18.2 MΩ·cm)
- Human Plasma (sourced from a certified vendor)

Instrumentation

- Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)
- Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo Fisher Scientific, Agilent)
- Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μm)
- Microcentrifuge
- Autosampler Vials

Standard Solutions Preparation

- **Primary Stock Solution (1 mg/mL):** Accurately weigh and dissolve 10 mg of **undecylenoyl glycine** in 10 mL of methanol.
- **Working Standard Solutions:** Prepare a series of working standard solutions by serially diluting the primary stock solution with 50:50 (v/v) methanol:water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
- **Internal Standard (IS) Stock Solution (1 mg/mL):** Prepare a stock solution of the stable isotope-labeled internal standard (e.g., **Undecylenoyl Glycine-d5**) in methanol.

- IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

Sample Preparation

- Thaw plasma samples on ice.
- Vortex the plasma samples for 10 seconds.
- In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
- Add 150 µL of the IS working solution (100 ng/mL in acetonitrile) to the plasma sample.
- Vortex vigorously for 30 seconds to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Parameters

Parameter	Value
Column	C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Column Temperature	40°C
Gradient	0-0.5 min: 20% B; 0.5-2.5 min: 20-95% B; 2.5-3.5 min: 95% B; 3.6-5.0 min: 20% B

Mass Spectrometry Parameters

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Capillary Voltage	3500 V
Source Temperature	150°C
Desolvation Temperature	400°C
Gas Flow	Instrument dependent, optimize for best signal

MRM Transitions

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
Undecylenoyl Glycine	242.2	76.1	100	25
Undecylenoyl Glycine	242.2	168.1	100	15
Undecylenoyl Glycine-d5 (IS)	247.2	81.1	100	25

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Data Presentation

The following tables summarize the expected quantitative data from a method validation study.

Table 1: Calibration Curve for **Undecylenoyl Glycine** in Human Plasma

Concentration (ng/mL)	Peak Area Ratio (Analyte/IS)	Accuracy (%)
1	0.012	102.5
5	0.058	98.7
10	0.115	101.2
50	0.582	99.3
100	1.16	100.8
250	2.91	99.9
500	5.85	100.1
1000	11.72	99.5
r ²	0.998	

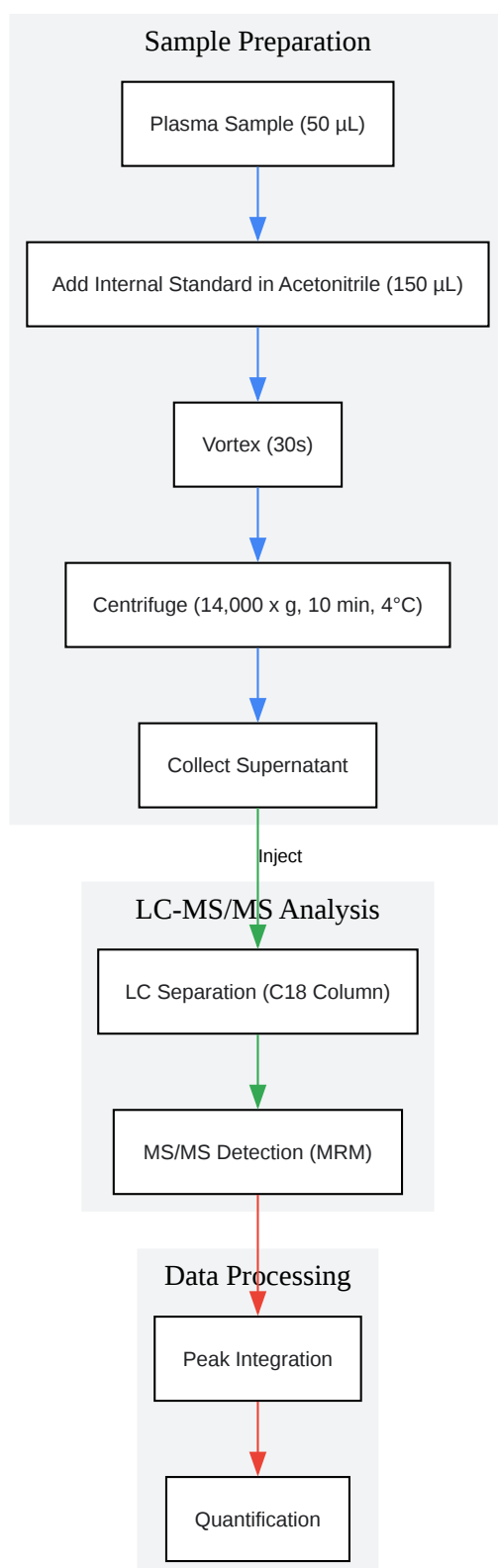
Table 2: Precision and Accuracy

QC Level	Concentration (ng/mL)	Intra-day Precision (%CV, n=6)	Inter-day Precision (%CV, n=18)	Intra-day Accuracy (%)	Inter-day Accuracy (%)
LLOQ	1	8.5	10.2	103.1	101.5
Low QC	3	6.2	7.8	98.9	99.7
Mid QC	75	4.1	5.5	101.3	100.4
High QC	750	3.5	4.9	99.5	100.2

Table 3: Recovery and Matrix Effect

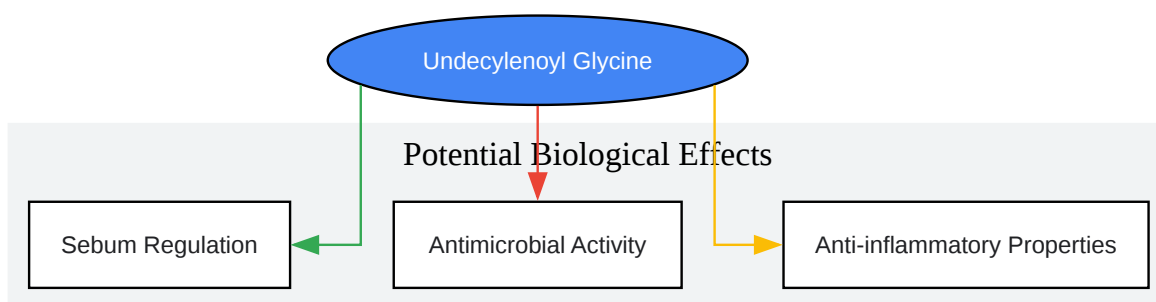
QC Level	Concentration (ng/mL)	Recovery (%)	Matrix Effect (%)
Low QC	3	92.1	95.8
High QC	750	94.5	97.2

Visualizations



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Caption: Experimental workflow for the quantitative analysis of **undecylenoyl glycine**.



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Caption: Potential biological roles of **undecylenoyl glycine**.

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and specific tool for the quantitative analysis of **undecylenoyl glycine** in biological matrices. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. This protocol is well-suited for applications in clinical research and pharmaceutical development for monitoring the levels of **undecylenoyl glycine**.

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References

- 1. researchgate.net [researchgate.net]
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